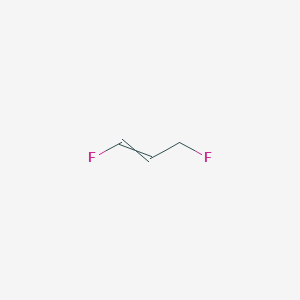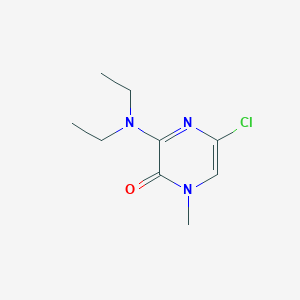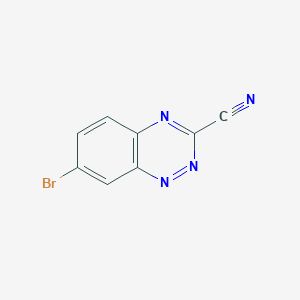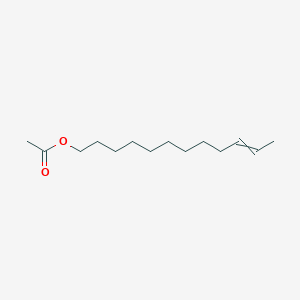![molecular formula C28H28N2O4 B14096281 5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol is a complex organic compound with a unique structure that includes a benzyloxy group, a benzodioxepin ring, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazolyl group: This step often involves the reaction of a hydrazine derivative with a suitable diketone or aldehyde.
Attachment of the benzyloxy group: This can be done through etherification reactions using benzyl alcohol and a suitable leaving group.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the final product using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzodioxepin ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzodioxepin ring.
Substitution: Various substituted phenols and ethers.
科学的研究の応用
5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
- **4-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol
- **5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-methylphenol
Uniqueness
The uniqueness of 5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C28H28N2O4 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-phenylmethoxyphenol |
InChI |
InChI=1S/C28H28N2O4/c1-3-20-14-22(23(31)16-25(20)34-17-19-8-5-4-6-9-19)28-27(18(2)29-30-28)21-10-11-24-26(15-21)33-13-7-12-32-24/h4-6,8-11,14-16,31H,3,7,12-13,17H2,1-2H3,(H,29,30) |
InChIキー |
YDGYTBVEWPUWHD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2)O)C3=NNC(=C3C4=CC5=C(C=C4)OCCCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14096199.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096208.png)
![4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one](/img/structure/B14096211.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096220.png)


![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14096235.png)



![1-[(2-Hydroxy-3-methylquinolin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B14096260.png)
![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)

